3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic small molecule featuring a thiazolidine-2,4-dione (TZD) core substituted at the C-3 position with a pyrrolidin-3-yl group bearing a quinolin-8-ylsulfonyl moiety. The TZD scaffold is well-documented in medicinal chemistry for its role in modulating metabolic and inflammatory pathways, particularly through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation .
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUPAGODNNVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions
Formation of Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Attachment of Quinoline Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with quinoline-8-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic properties :
- Anticancer Activity : Research indicates that derivatives of thiazolidine compounds can exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and survival. The thiazolidine moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating cell proliferation and apoptosis.
- Antimicrobial Effects : The quinoline sulfonyl group suggests potential activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Mycobacterium tuberculosis.
- Anti-inflammatory Properties : The activation of PPAR-γ receptors by this compound may lead to anti-inflammatory effects, providing therapeutic avenues for conditions like diabetes and metabolic syndrome.
Biochemical Probes
Due to its unique structure, 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can serve as a biochemical probe to study the interactions of quinoline derivatives with biological targets. This application is crucial for understanding the mechanisms of diseases and developing new therapeutic strategies.
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of novel pharmaceutical agents.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thiazolidine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways mediated by PPAR receptors.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinoline-sulfonamide derivatives against Mycobacterium tuberculosis. Results indicated that these compounds effectively inhibited bacterial growth by targeting essential metabolic pathways .
Mechanism of Action
The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazolidine-2,4-dione Derivatives
The following table summarizes key structural and functional differences between 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione and similar TZD derivatives:
Structural Nuances and Implications
- C-3 vs. C-5 Substitutions: Unlike YPC-21440 (C-5 modified) or SD-1 (C-5 arylidene), the target compound’s C-3 substitution with a sulfonamide-linked quinoline-pyrrolidine group suggests distinct binding interactions.
- Quinoline vs.
Biological Activity
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound integrates a quinoline moiety, a pyrrolidine ring, and a thiazolidine structure, which may confer unique pharmacological properties. This article aims to provide an in-depth review of the biological activities associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 361.4 g/mol. The compound features several functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₅S |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 2034298-17-2 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The thiazolidine moiety is known to interact with various enzymes, potentially acting as an inhibitor for targets such as protein tyrosine phosphatase and cyclooxygenase.
- Antioxidant Activity : Similar derivatives have demonstrated antioxidant properties, which may be attributed to the presence of the quinoline and thiazolidine structures that can scavenge free radicals.
- Cell Signaling Modulation : The compound may influence cell signaling pathways through its interaction with specific receptors or by modulating the activity of kinases involved in cancer progression.
Anticancer Properties
Research has indicated that thiazolidine derivatives possess significant anticancer activities. For instance, studies have shown that certain thiazolidinones can reduce cell viability in glioblastoma cell lines. The compound under discussion may exhibit similar effects due to its structural analogies.
Case Study : A study evaluating thiazolidinone derivatives reported that compounds with similar structures showed potent antitumor effects against glioblastoma cells, leading to decreased cell viability through apoptosis induction .
Antimicrobial Effects
The antimicrobial potential of quinoline derivatives is well-documented. Compounds incorporating quinoline and thiazolidine frameworks have been explored for their ability to inhibit bacterial growth.
Research Findings : In vitro assays have demonstrated that derivatives with the quinoline moiety exhibit significant antibacterial activity against various strains, suggesting that this compound may also possess similar properties.
Pharmacological Applications
The pharmacological relevance of this compound extends beyond anticancer and antimicrobial activities:
- Diabetes Management : Thiazolidinediones are known for their role in diabetes management through PPARγ receptor activation.
- Neuroprotective Effects : Compounds with antioxidant properties can help mitigate oxidative stress-related neurodegenerative diseases.
Comparative Analysis
To understand the unique biological profile of this compound, it is beneficial to compare it with related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Quinoline sulfonamide formation : React quinoline-8-sulfonyl chloride with pyrrolidine derivatives in the presence of a base (e.g., pyridine or 3-picoline) to introduce the sulfonamide group. Excess base (up to 6-fold) improves homogeneity and yield .
Thiazolidine-2,4-dione coupling : Condense the pyrrolidine intermediate with thiazolidine-2,4-dione using a Mitsunobu reaction (e.g., ADDP/PS-PPh₃ system) or Knoevenagel condensation. Solvent choice (DMF, DMSO, or 2-methoxyethanol) and temperature control are critical for regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization to reduce side products. Reported yields range from 43% to 97%, depending on substituents and reaction conditions .
Q. How can the structure and purity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C-NMR : Analyze chemical shifts for the quinoline aromatic protons (δ 8.5–9.0 ppm), sulfonamide protons (δ 3.0–3.5 ppm), and thiazolidine-2,4-dione carbonyl carbons (δ 170–175 ppm). Compare with analogs in literature .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) using ESI-MS. Fragmentation patterns should align with the expected backbone .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S percentages .
Advanced Research Questions
Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance bioavailability without cytotoxicity .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyrrolidine or quinoline moieties. Evidence from thiazolidine-2,4-dione derivatives shows improved solubility with polar substituents .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve dispersion and cellular uptake .
Q. How can molecular docking studies predict the interaction of this compound with biological targets like PPAR-γ or kinases?
- Methodological Answer :
Target selection : Prioritize targets based on structural analogs (e.g., PPAR-γ agonists with thiazolidine-2,4-dione cores or kinase inhibitors with quinoline sulfonamides) .
Docking software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., PPAR-γ ligand-binding domain) and apply AMBER force fields for energy minimization .
Validation : Compare docking scores with known inhibitors (e.g., rosiglitazone for PPAR-γ) and validate via SPR or ITC binding assays .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS. Poor in vivo activity may stem from rapid clearance or metabolic instability .
- Dose-response refinement : Adjust dosing regimens based on bioavailability studies. For example, YPC-21440 (a thiazolidine-2,4-dione derivative) required methanesulfonate salt formation for enhanced in vivo efficacy .
- Species-specific differences : Test cross-reactivity of targets (e.g., murine vs. human PPAR-γ) using recombinant protein assays .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the cytotoxic or anti-inflammatory potential of this compound?
- Methodological Answer :
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7). Include positive controls (e.g., doxorubicin) and validate via Annexin V/PI staining .
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages. Thiazolidine-2,4-dione derivatives show potency via PPAR-γ-mediated NF-κB inhibition .
Q. How can regioselectivity challenges during the synthesis of the quinoline-pyrrolidine-thiazolidine-2,4-dione scaffold be mitigated?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) during sulfonylation to prevent undesired side reactions .
- Catalytic optimization : Use PPA (polyphosphoric acid) for controlled lactamization or Skraup conditions for quinoline ring formation .
- Computational modeling : Predict steric and electronic effects of substituents using DFT calculations to guide synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
